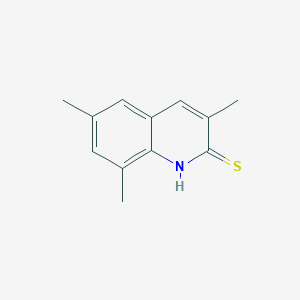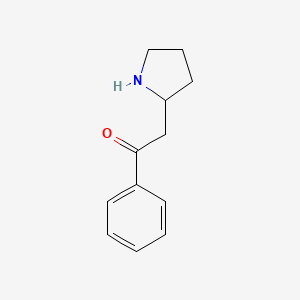
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrolidine to form the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1-Phenyl-2-(pyrrolidin-2-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学的研究の応用
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other psychostimulants and may contribute to its potential therapeutic effects.
類似化合物との比較
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: This compound has an alcohol group instead of a ketone group and exhibits different chemical reactivity and biological activity.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
特性
CAS番号 |
62024-31-1 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
1-phenyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 |
InChIキー |
SJHOOUNXLQLKHI-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


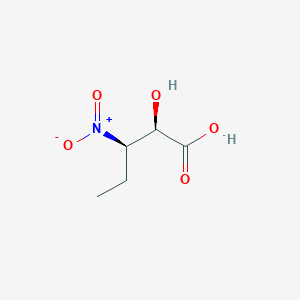
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
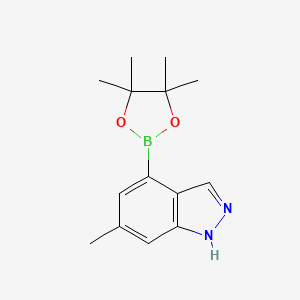

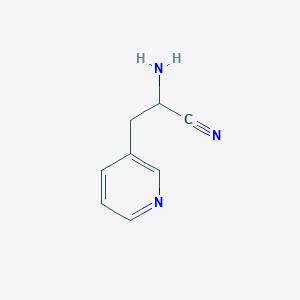
![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
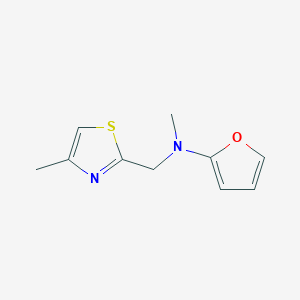
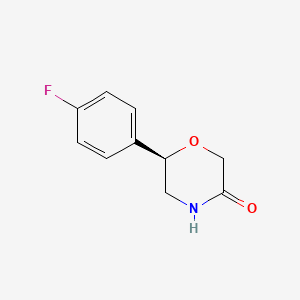
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)

